molecular formula C11H11BrN4O2 B1374206 ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1483416-17-6

ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1374206
CAS RN: 1483416-17-6
M. Wt: 311.13 g/mol
InChI Key: XQIAOFNLOSZVBJ-UHFFFAOYSA-N
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Description

The compound “ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate” is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, a pyrazole ring, an ethyl ester group, and a bromine atom .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrazole ring. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms, while pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

1. Heterocyclic Compounds Synthesis and Biological Applications

  • Pyrazole carboxylic acid derivatives, including compounds similar to ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, are key structures in heterocyclic compounds. They are known for their wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are pivotal in the synthesis of various biologically active compounds in organic chemistry and serve as a foundation for medicinal chemistry research (Cetin, 2020).

2. Therapeutic Applications

  • Pyrazole analogs, structurally similar to ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate, have shown therapeutic potential with diverse pharmacological activities. These include roles as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, carbonic anhydrase inhibitors, and mono amino oxidase (MAO) inhibitors. Despite some being withdrawn due to side effects, there's significant interest in developing new drug candidates with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).

3. Role in Hybrid Catalysts for Pharmaceutical Synthesis

  • The pyranopyrimidine core, which ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate could potentially contribute to, is a fundamental precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) emphasizes the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of compounds like ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate in developing lead molecules for medicinal use (Parmar, Vala, & Patel, 2023).

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a significant area of interest. Pyridine and pyrazole derivatives are being studied for their potential therapeutic properties .

properties

IUPAC Name

ethyl 5-amino-1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIAOFNLOSZVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate

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